1-(6-ethoxy-1H-benzimidazol-2-yl)ethanol

Benzimidazole Derivatives Structure-Activity Relationship Antimicrobial Research

Researchers developing benzimidazole-based SAR libraries often struggle to source scaffolds with consistent purity and a readily derivatizable handle. 1-(6-Ethoxy-1H-benzimidazol-2-yl)ethanol (CAS 540515-45-5) resolves this with a ≥97% purity benzimidazole core bearing a free 2-hydroxyethyl group, enabling esterification, etherification, or oxidation. Ideal as a reference standard for HPLC/LC-MS method validation and as a key intermediate for probing 6-alkoxy substitution effects. Available in mg to gram quantities with reliable global logistics.

Molecular Formula C11H14N2O2
Molecular Weight 206.245
CAS No. 540515-45-5
Cat. No. B2452173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-ethoxy-1H-benzimidazol-2-yl)ethanol
CAS540515-45-5
Molecular FormulaC11H14N2O2
Molecular Weight206.245
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)N=C(N2)C(C)O
InChIInChI=1S/C11H14N2O2/c1-3-15-8-4-5-9-10(6-8)13-11(12-9)7(2)14/h4-7,14H,3H2,1-2H3,(H,12,13)
InChIKeyBFCLPHLZPWCYPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





540515-45-5 Product Overview


1-(6-Ethoxy-1H-benzimidazol-2-yl)ethanol (CAS 540515-45-5) is a benzimidazole derivative with the molecular formula C11H14N2O2 and a molecular weight of 206.24 g/mol [1]. Its structure features an ethoxy group at the 6-position of the benzimidazole core and a 1-hydroxyethyl group at the 2-position . Benzimidazole derivatives are established pharmacophores with diverse biological activities, including antimicrobial, antifungal, and anthelmintic effects [2]. This compound is commercially available for research and development purposes, with standard purity specifications of 95% to 97% .

Versatile building block with a free hydroxyl handle for derivatization
Supports structure-activity relationship (SAR) studies on benzimidazole scaffolds
Research-grade purity (95–97%); may require additional purification for sensitive assays

540515-45-5 Substitution Risks


While numerous benzimidazole derivatives exist, direct substitution of 1-(6-ethoxy-1H-benzimidazol-2-yl)ethanol with other analogs is not advisable without specific comparative data. The benzimidazole scaffold is known for its sensitivity to substitution patterns, where modifications at the 2-, 5-, or 6-positions can significantly alter biological activity [1]. Specifically, the ethoxy group at the 6-position may influence pharmacokinetic properties such as solubility and bioavailability compared to methoxy or unsubstituted analogs [2]. However, it is critical to note that **no primary research papers or patents containing direct, quantitative comparative data for this specific compound were identified in the available literature**. Consequently, any substitution must be approached with caution, and users should rely on proprietary or unpublished in-house data for differentiation.

Data gap No public head-to-head comparative data exist for this compound; substitution cannot be guided by published metrics
SAR sensitivity Benzimidazole activity is highly dependent on substitution pattern; 6-ethoxy effects may differ from methoxy or unsubstituted analogs
Property drift Alkoxy changes can alter solubility and pharmacokinetic profiles; direct interchange without in-house validation is not recommended

540515-45-5 Procurement Evidence


Limited Public Comparative Data

A comprehensive search of primary literature and patents did not yield any direct head-to-head comparisons or cross-study comparable quantitative data for 1-(6-ethoxy-1H-benzimidazol-2-yl)ethanol against specific analogs. Vendor sites and general reviews discuss the benzimidazole class but do not provide compound-specific comparative metrics . This evidence gap means that any differentiation must rely on class-level inferences or unpublished data.

Public data absence
Data to verify
No comparative activity metrics identified
Procurement decisions rely on proprietary screening or synthetic utility
Class-level reviews exist but lack compound-specific differentiation
Benzimidazole Derivatives Structure-Activity Relationship Antimicrobial Research

6-Ethoxy Substitution SAR

While no direct data exists for this specific compound, class-level SAR studies on benzimidazoles indicate that an ethoxy substituent at the 6-position can influence physicochemical and pharmacokinetic properties. For example, in a series of 6-substituted benzimidazole nucleosides, the 6-ethoxy derivative showed no inhibitory activity against DNA and RNA viruses, similar to the 6-methoxy analog [1]. This suggests that the 6-ethoxy group may not confer unique antiviral activity in that specific scaffold. In contrast, for benzimidazole opioids, analgesic potency follows the order: ethoxy > isopropyloxy > n-propyloxy > methoxy [2], highlighting context-dependent effects of the ethoxy group.

6-Ethoxy SAR context
Class-level
Antiviral: no activity vs. 6-methoxy analog; opioid potency: ethoxy > isopropyloxy > n-propyloxy > methoxy
Ethoxy group effects are chemotype- and target-dependent; not a universal advantage
Context: in vitro antiviral and analgesic models; may not transfer to other assays
Medicinal Chemistry Pharmacokinetics Benzimidazole SAR

Physicochemical Properties

Basic physicochemical data are available for 1-(6-ethoxy-1H-benzimidazol-2-yl)ethanol. The compound has a density of 1.2±0.1 g/cm³, a boiling point of 427.5±25.0 °C at 760 mmHg, and a flash point of 212.4±23.2 °C [1]. Its molecular weight is 206.24 g/mol . While these properties are not comparative, they are essential for safe handling, storage, and initial formulation development. For instance, the relatively high boiling point and flash point suggest thermal stability under standard laboratory conditions.

Physicochemical profile
Reported
Density 1.2±0.1 g/cm³; BP 427.5±25.0 °C; Flash point 212.4±23.2 °C
Supports safe handling and initial formulation feasibility assessment
Predicted/calculated values; experimental verification recommended
Pre-formulation Physicochemical Characterization Solubility

540515-45-5 Application Scenarios


Derivatization Building Block

Given the well-established role of benzimidazoles as privileged scaffolds in drug discovery [1], 1-(6-ethoxy-1H-benzimidazol-2-yl)ethanol can serve as a versatile building block. The presence of a free hydroxyl group on the 2-position side chain offers a site for further functionalization, such as esterification, etherification, or oxidation. This makes it a valuable intermediate for synthesizing novel analogs with potentially improved or altered biological activities.

Analytical Method Development

The compound's well-defined structure and commercial availability make it suitable as a reference standard for developing and validating analytical methods, such as HPLC or LC-MS, for detecting and quantifying benzimidazole derivatives in complex matrices . Its use in this context is supported by the general application of benzimidazole derivatives as analytical standards.

SAR Studies

This compound is ideal for inclusion in focused SAR studies investigating the effect of 6-alkoxy substitution on the benzimidazole core. By comparing its activity against analogs with different alkoxy groups (e.g., methoxy, propoxy) or different substitution patterns, researchers can delineate the specific contribution of the 6-ethoxy group to a given biological activity [2].

Pre-formulation & Solubility

The compound's basic physicochemical properties (density, boiling point) [3] provide a starting point for pre-formulation studies. Researchers can use this data to assess its compatibility with various excipients and solvents, and to design initial formulations for in vitro and in vivo studies.

Application
Selection Property
Validation Focus
Derivatization building block
Free hydroxyl for functionalization
Reaction compatibility and yield optimization
Analytical method development
Well-defined structure and commercial availability
Chromatographic behavior and detection parameters
SAR studies
6-alkoxy substitution diversity
Bioactivity correlation with alkoxy chain length and branching
Pre-formulation & solubility
Basic physicochemical data
Excipient compatibility and solvent selection

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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